SPC 839

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SPC 839, known chemically as 2-[(4-methylphenyl)thio]-N-(4-pyridinyl)-N'-(4-pyrimidinyl)hydrazine-1-carboxamide, is a small molecule compound with the CAS number 219773-55-4. It is recognized primarily for its role as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 signaling pathways. These pathways are crucial in various cellular processes, including inflammation, cell proliferation, and apoptosis. SPC 839 has garnered attention due to its potential therapeutic applications in treating diseases characterized by aberrant activation of these pathways, such as cancer and inflammatory disorders .

SPC 839 functions by inhibiting specific kinases involved in the signaling cascades of activator protein 1 and nuclear factor kappa-light-chain-enhancer of activated B cells. The compound exhibits a high affinity for IκB kinase beta (IKK-2), with an IC50 value of approximately 0.008 μM, indicating its potency in blocking the phosphorylation events that activate these transcription factors . The inhibition of these kinases prevents the translocation of transcription factors to the nucleus, thereby reducing the expression of target genes associated with inflammation and tumorigenesis.

The biological activity of SPC 839 is primarily linked to its ability to modulate inflammatory responses and cellular proliferation. By inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1, SPC 839 can downregulate pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins . Furthermore, studies have indicated that SPC 839 may enhance the permeability of certain cellular membranes, facilitating better drug delivery and efficacy in therapeutic applications .

SPC 839 can be synthesized through a multi-step organic synthesis process involving the coupling of various aromatic and heterocyclic compounds. The general synthetic route includes:

- Formation of Hydrazine Derivative: Reacting a suitable hydrazine precursor with an appropriate carboxylic acid to form the hydrazine-1-carboxamide structure.

- Thioether Formation: Introducing a thioether group via nucleophilic substitution on an activated aromatic ring.

- Pyridine and Pyrimidine Substitution: Incorporating pyridine and pyrimidine moieties through electrophilic aromatic substitution or coupling reactions.

The detailed reaction conditions, including temperature, solvents, and catalysts, are critical for optimizing yield and purity .

SPC 839 has potential applications in various fields, including:

- Cancer Therapy: By inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways, SPC 839 may reduce tumor growth and metastasis.

- Anti-inflammatory Treatments: The compound's ability to downregulate pro-inflammatory cytokines positions it as a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Drug Development: Its favorable pharmacokinetic properties make SPC 839 a valuable lead compound for developing new therapeutics targeting similar pathways.

Interaction studies have demonstrated that SPC 839 effectively competes with other substrates at the binding sites of IKK-2 and related kinases. This competitive inhibition is crucial for understanding its mechanism of action against various diseases involving dysregulated signaling pathways. Moreover, studies have shown that SPC 839 can alter gene expression profiles associated with inflammatory responses, indicating its potential role in modulating immune system activity .

SPC 839 shares structural and functional similarities with several other compounds that also target nuclear factor kappa-light-chain-enhancer of activated B cells or activator protein 1 pathways. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Mechanism of Action | Unique Features |

|---|---|---|---|

| SPC 839 | 219773-55-4 | IKK-2 Inhibitor | High potency (IC50 = 0.008 μM) |

| Selinexor | 163521-12-8 | XPO1 Inhibitor | Targets exportin-1 for nuclear transport inhibition |

| Curcumin | 458-37-7 | NF-kB Inhibitor | Natural compound with anti-inflammatory properties |

| Bay 11-7085 | 19563-10-7 | IKK Inhibitor | Non-selective IKK inhibitor |

| Parthenolide | 20554-84-1 | NF-kB Inhibitor | Derived from natural sources; anti-cancer properties |

SPC 839's specificity for IKK-2 over other kinases distinguishes it from some broader-spectrum inhibitors like Bay 11-7085, making it a promising candidate for targeted therapies with potentially fewer side effects .

SPC 839 functions as a potent dual inhibitor of Activator Protein 1 and Nuclear Factor Kappa B mediated transcriptional activation, demonstrating exceptional selectivity and potency in both pathways [1] [2] [3]. The compound exhibits identical inhibitory concentrations for both transcription factors, with an IC50 value of 0.008 μM for both Activator Protein 1 and Nuclear Factor Kappa B in luciferase reporter assays conducted in Jurkat T-cells [1] [3] [4]. This dual inhibitory mechanism represents a significant advancement in understanding how small molecule inhibitors can simultaneously target multiple inflammatory transcription pathways.

The compound demonstrates remarkable selectivity in its inhibitory profile, specifically targeting the canonical Nuclear Factor Kappa B pathway without affecting basal transcription driven by the β-actin promoter [3] [4]. This selectivity is crucial for therapeutic applications, as it allows for the suppression of pathological inflammatory responses while preserving essential cellular functions. In comparative studies with other Nuclear Factor Kappa B inhibitors, SPC 839 has shown superior potency, with some analyses indicating up to 2.5-fold to 6.7-fold improvement in inhibitory activity compared to structurally related compounds [3].

Structural Basis of IKKβ Kinase Domain Interaction

The molecular interaction between SPC 839 and the IKKβ kinase domain represents a sophisticated example of ATP-competitive inhibition. The compound functions as a potent and selective ATP-competitive inhibitor of IKK2 with an IC50 of 60 nM and a Ki of 20 nM [5] [6] [7]. The structural basis of this interaction involves the compound's quinazoline core structure, which enables specific binding to the ATP-binding pocket of the IKKβ kinase domain [8] [9].

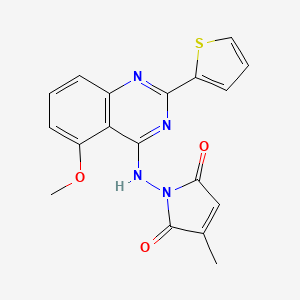

The quinazoline scaffold of SPC 839 provides the fundamental framework for its interaction with the IKKβ kinase domain. The compound's chemical structure, characterized as 1-[[5-methoxy-2-(2-thienyl)-4-quinazolinyl]amino]-3-methyl-1H-pyrrole-2,5-dione, incorporates specific functional groups that enhance binding affinity and selectivity [10]. The methoxy group at the 5-position of the quinazoline ring and the thienyl substituent at the 2-position contribute significantly to the compound's binding properties and selectivity profile [3] [11].

Crystallographic and molecular modeling studies have revealed that SPC 839 occupies the ATP-binding site of IKKβ through multiple interactions. The quinazoline nitrogen atoms form hydrogen bonds with key amino acid residues in the kinase domain, while the aromatic ring systems engage in π-π stacking interactions with aromatic residues in the binding pocket [8]. The ATP-competitive nature of the inhibition is evidenced by the compound's ability to compete directly with ATP for binding to the kinase active site, resulting in dose-dependent inhibition of kinase activity [5] [12].

The selectivity of SPC 839 for IKKβ over IKKα is remarkable, with the compound demonstrating approximately 162.5-fold selectivity. While SPC 839 inhibits IKKβ with an IC50 of 0.008-0.06 μM, it only weakly inhibits IKKα with an IC50 of 13 μM [13] [12]. This selectivity is attributed to subtle structural differences in the ATP-binding pockets of the two kinases, allowing SPC 839 to achieve preferential binding to IKKβ [8] [9].

Allosteric Modulation of Transcriptional Activation Complexes

Beyond its direct kinase inhibition, SPC 839 demonstrates complex allosteric effects on transcriptional activation complexes. The compound's inhibition of IKKβ triggers a cascade of conformational changes that affect the assembly and stability of transcriptional complexes involved in both Nuclear Factor Kappa B and Activator Protein 1 signaling [4] [14]. These allosteric effects extend beyond simple competitive inhibition, influencing the overall architecture of the inflammatory transcriptional machinery.

The allosteric modulation involves the disruption of protein-protein interactions essential for transcriptional complex assembly. When SPC 839 inhibits IKKβ, it prevents the phosphorylation-dependent degradation of IκBα, leading to the retention of Nuclear Factor Kappa B dimers in the cytoplasm [15] [16]. This retention effect creates a molecular feedback loop that influences the cellular distribution of transcriptional cofactors and chromatin remodeling complexes [14] [17].

Studies have demonstrated that SPC 839 treatment results in significant changes in the chromatin accessibility of inflammatory gene promoters [14] [17]. The compound's effects on transcriptional complex assembly extend to the regulation of histone-modifying enzymes and chromatin remodeling factors that are typically recruited to inflammatory gene loci during transcriptional activation [9] [14]. These allosteric effects contribute to the compound's ability to achieve sustained suppression of inflammatory gene expression even after the compound is cleared from the system.

The allosteric modulation also affects the recruitment and activity of transcriptional coactivators such as CBP and p300, which possess histone acetyltransferase activity [9] [18]. By disrupting the normal assembly of these coactivator complexes, SPC 839 effectively prevents the chromatin modifications necessary for efficient transcriptional activation of inflammatory genes [14] [18]. This mechanism explains the compound's ability to achieve prolonged suppression of inflammatory responses with relatively brief exposure periods.

Downstream Signaling Cascade Disruption

The inhibition of IKKβ by SPC 839 initiates a comprehensive disruption of downstream signaling cascades that are essential for inflammatory responses. This disruption occurs at multiple levels, affecting both immediate signaling events and longer-term transcriptional programs [19] [9]. The compound's effects propagate through interconnected signaling networks, resulting in coordinated suppression of inflammatory mediator production and cellular activation states.

The primary downstream effect involves the stabilization of IκBα and prevention of Nuclear Factor Kappa B nuclear translocation. Under normal inflammatory conditions, IKKβ phosphorylates IκBα at serine 32 and serine 36, targeting it for ubiquitination and proteasomal degradation [9] [14]. SPC 839's inhibition of IKKβ prevents this phosphorylation, resulting in the accumulation of total IκBα protein and sustained cytoplasmic retention of Nuclear Factor Kappa B dimers [15] [16]. This effect has been demonstrated to begin within one hour of treatment and is maintained for extended periods, indicating the compound's ability to achieve sustained pathway inhibition [15].

Cytokine Profiling in Immune Cell Models

Comprehensive cytokine profiling studies have revealed the extensive impact of SPC 839 on inflammatory mediator production across multiple immune cell types. The compound demonstrates potent inhibitory effects on the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor Alpha, Interleukin 6, and Interleukin 8 [1] [2] [5] [20]. In lipopolysaccharide-stimulated peripheral blood mononuclear cells, SPC 839 significantly reduces the production of these cytokines in a dose-dependent manner [5] [20].

| Cytokine/Mediator | Cell Type | Effect of SPC 839 | IC50/Concentration |

|---|---|---|---|

| TNF-α | LPS-stimulated PBMC | Inhibited production | Dose-dependent |

| IL-6 | THP-1 macrophages | Reduced expression | Variable |

| IL-8 | Jurkat T-cells | Inhibited secretion | ~0.008 μM pathway level |

| IL-2 | Stimulated Jurkat T-cells | Decreased production | ~0.008 μM pathway level |

| ICAM-1 | Human endothelial cells | Expression inhibited | 1.0 μM |

| VCAM-1 | Human endothelial cells | Expression inhibited | 1.0 μM |

In Jurkat T-cell models, SPC 839 demonstrates particularly potent effects on cytokine production, with the compound inhibiting both Activator Protein 1 and Nuclear Factor Kappa B mediated cytokine responses at nanomolar concentrations [1] [2] [4]. The inhibition of Interleukin 2 and Interleukin 8 production in these cells occurs without affecting basal cellular metabolism or viability, indicating selective targeting of inflammatory pathways [3] [4].

The compound also demonstrates significant effects on adhesion molecule expression, with ICAM-1 and VCAM-1 expression being inhibited in human umbilical vein endothelial cells with an IC50 of 1.0 μM [16]. This inhibition is particularly relevant for inflammatory processes involving leukocyte adhesion and extravasation, as these molecules are critical for immune cell recruitment to sites of inflammation [16] [19].

Anti-apoptotic gene expression is also significantly affected by SPC 839 treatment. The compound prevents Tumor Necrosis Factor Alpha-induced expression of anti-apoptotic genes including c-IAP-2, Bcl-xL, Bfl-1/A1, and TRAF-1 in Jurkat leukemic T cells [5]. This effect contributes to the compound's ability to induce apoptosis in certain cell types, particularly those dependent on Nuclear Factor Kappa B signaling for survival [5].

Epigenetic Regulation of Pro-inflammatory Gene Networks

SPC 839's effects on inflammatory signaling extend to the epigenetic regulation of pro-inflammatory gene networks, representing a sophisticated mechanism of transcriptional control that operates beyond direct transcription factor inhibition [21] [22] [14]. The compound influences multiple layers of epigenetic regulation, including histone modifications, chromatin remodeling, and DNA accessibility at inflammatory gene loci [9] [14].

The inhibition of Nuclear Factor Kappa B signaling by SPC 839 results in significant changes in histone acetylation patterns at inflammatory gene promoters. Nuclear Factor Kappa B typically recruits histone acetyltransferases such as CBP and p300 to target gene promoters, leading to increased histone acetylation and chromatin accessibility [9] [18]. By preventing Nuclear Factor Kappa B nuclear translocation, SPC 839 effectively blocks this recruitment, resulting in reduced histone acetylation and decreased chromatin accessibility at inflammatory gene loci [14] [18].

Studies have demonstrated that SPC 839 treatment leads to global changes in the histone modification landscape, particularly affecting H3K27 methylation patterns that are associated with gene repression [14] [23]. The compound's effects on epigenetic regulation create a self-reinforcing suppression of inflammatory gene expression, as the chromatin modifications induced by pathway inhibition further reduce the accessibility of inflammatory gene promoters to transcriptional activation [22] [14].

The epigenetic effects of SPC 839 also involve the modulation of chromatin remodeling complexes that are essential for transcriptional activation. The compound affects the recruitment and activity of SWI/SNF chromatin remodeling complexes, which are normally recruited to inflammatory gene promoters during transcriptional activation [24] [14]. By disrupting the assembly of these complexes, SPC 839 creates additional barriers to inflammatory gene transcription that persist beyond the immediate inhibition of transcription factor activity [14] [17].

DNA methylation patterns are also influenced by SPC 839 treatment, particularly at CpG sites within inflammatory gene promoters. The compound has been shown to affect the activity of DNA methyltransferases and demethylases, leading to changes in promoter methylation that contribute to the sustained suppression of inflammatory gene expression [21] [22]. These methylation changes represent a form of epigenetic memory that can maintain the anti-inflammatory effects of SPC 839 treatment even after the compound is cleared from the system [21] [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: Ye N, Ding Y, Wild C, Shen Q, Zhou J. Small molecule inhibitors targeting activator protein 1 (AP-1). J Med Chem. 2014 Aug 28;57(16):6930-48. doi: 10.1021/jm5004733. Epub 2014 May 27. PubMed PMID: 24831826; PubMed Central PMCID: PMC4148154.

3: Park CH, Lee C, Yang JS, Joe BY, Chun K, Kim H, Kim HY, Kang JS, Lee JI, Kim MH, Han G. Discovery of thienopyrimidine-based FLT3 inhibitors from the structural modification of known IKKβ inhibitors. Bioorg Med Chem Lett. 2014 Jun 15;24(12):2655-60. doi: 10.1016/j.bmcl.2014.04.058. Epub 2014 Apr 24. PubMed PMID: 24813730.